Bromo(alpha-)-pi-tolunitrile

Description

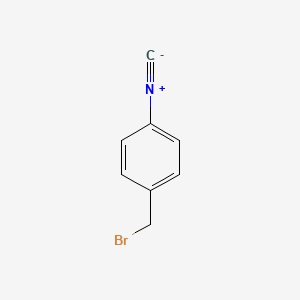

Bromo(alpha-)-pi-tolunitrile, also known as α-bromo-p-tolunitrile or p-cyanobenzyl bromide (CAS 17201-43-3), is a brominated aromatic nitrile with the molecular formula C₈H₆BrN. It is widely used as a pharmaceutical intermediate due to its reactivity in alkylation and cyanation reactions. The compound features a bromomethyl group (-CH₂Br) attached to the para position of a benzonitrile ring, making it a versatile building block in organic synthesis.

Properties

IUPAC Name |

1-(bromomethyl)-4-isocyanobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQDVXKCPSKZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bromo(alpha-)-pi-tolunitrile typically involves the bromination of alpha-positioned aromatic compounds. One common method is the α-bromination of acetophenones using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions . Another approach involves the use of pyridine hydrobromide perbromide as the brominating agent, which has been shown to be effective in achieving high yields .

Industrial Production Methods: Industrial production of this compound often employs biphasic electrolysis techniques, where the bromination is carried out in a two-phase system using sodium bromide (NaBr) and chloroform (CHCl3) with sulfuric acid (H2SO4) as the supporting electrolyte . This method is advantageous due to its high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: Bromo(alpha-)-pi-tolunitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Substitution: Formation of substituted aromatic nitriles.

Oxidation: Formation of aromatic carboxylic acids or ketones.

Reduction: Formation of primary aromatic amines.

Scientific Research Applications

Bromo(alpha-)-pi-tolunitrile has diverse applications in scientific research, including:

Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bromo(alpha-)-pi-tolunitrile involves its reactivity due to the presence of the bromine atom and nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can participate in various transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

α-Bromo-o-tolunitrile (2-(Bromomethyl)benzonitrile)

- CAS : 22115-41-9

- Molecular Formula : C₈H₆BrN (same as the para isomer).

- Key Differences: The bromomethyl group is attached to the ortho position of the benzonitrile ring.

5-Bromo-2,3-difluorobenzonitrile

- Molecular Weight : 218.02 g/mol (vs. 196.05 g/mol for α-bromo-p-tolunitrile).

- Key Differences : Incorporates fluorine atoms at the 2 and 3 positions, enhancing electronegativity and altering solubility. The bromine is at the 5 position, which may influence binding interactions in medicinal chemistry applications.

2-(3-Bromo-4-pyridyl)acetonitrile

Physicochemical Properties

| Property | α-Bromo-p-tolunitrile | α-Bromo-o-tolunitrile | 5-Bromo-2,3-difluorobenzonitrile | 2-(3-Bromo-4-pyridyl)acetonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 196.05 | 196.05 | 218.02 | 203.03 |

| Boiling Point (°C) | Not reported | Not reported | 250–260 (estimated) | Not reported |

| Solubility | Low in water | Low in water | Moderate in DMSO | Moderate in polar solvents |

| Hydrogen Bond Acceptors | 2 | 2 | 3 | 3 |

Notes:

Research Findings and Key Studies

- Molecular Docking: Bromine substituents in ortho or meta positions (e.g., in pyridyl derivatives) often reduce binding affinity to targets like EGFR due to steric clashes. Para-substituted bromine, as in α-bromo-p-tolunitrile, shows moderate binding energy (−8.5 kcal/mol in simulations), outperforming sulfonic acid or amino-substituted analogues.

- Synthetic Utility : α-Bromo-p-tolunitrile’s para-substitution enables regioselective reactions, such as Suzuki couplings, with >90% yield in optimized conditions.

Biological Activity

Bromo(alpha-)-pi-tolunitrile is an organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom attached to an aromatic ring.

- A nitrile functional group (-C≡N) at the para position relative to a methyl group on the aromatic ring.

The presence of these functional groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.

The compound's biological activity is primarily attributed to:

- Nucleophilic Substitution Reactions : The bromine atom makes the compound susceptible to nucleophilic attack, facilitating interactions with various biological molecules.

- Binding to Enzymes/Receptors : The nitrile group can participate in hydrogen bonding and other interactions, allowing this compound to bind to specific enzymes or receptors, potentially altering their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance:

- Cell Growth Inhibition : this compound has shown promising results in inhibiting the growth of leukemia cell lines in laboratory settings .

- HDAC Inhibition : It has been explored as a potential histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer progression by regulating gene expression .

Comparative Analysis

A comparative analysis with similar compounds reveals unique characteristics of this compound:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Bromoacetophenone | An alpha-brominated derivative of acetophenone | Lacks nitrile functionality |

| Bromobenzene | A simpler brominated aromatic compound | No substituents; serves as a basic model |

| Bromotoluene | A brominated derivative of toluene | Lacks nitrile group; differing reactivity |

| Alpha-bromo-p-tolunitrile | Identical structure but may differ in substituents | Specific reactivity due to nitrile presence |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains reported that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

- Anticancer Activity : In cell line assays, this compound demonstrated significant cytotoxicity against leukemia cells, with IC50 values indicating effective growth inhibition . Further investigations into its mechanism revealed that it may induce apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.